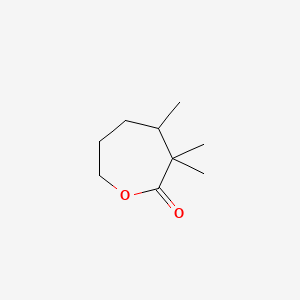

3,3,4-Trimethyloxepan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

64047-30-9 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3,3,4-trimethyloxepan-2-one |

InChI |

InChI=1S/C9H16O2/c1-7-5-4-6-11-8(10)9(7,2)3/h7H,4-6H2,1-3H3 |

InChI Key |

XXCRXPYEAMCJKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCOC(=O)C1(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,4 Trimethyloxepan 2 One and Analogous Trimethyl Substituted Oxepanones

Foundational and Advanced Approaches to Oxepan-2-one Core Synthesis

The construction of the fundamental oxepan-2-one structure can be achieved through several reliable methods, including oxidation of corresponding ketones and the formation of the cyclic ester from a linear precursor.

Baeyer-Villiger Oxidation Strategies

The Baeyer-Villiger oxidation is a powerful and widely used reaction for the synthesis of lactones from cyclic ketones. wikipedia.orgnih.govslideshare.net This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, converting it into an ester (or a lactone in the case of cyclic ketones). wikipedia.orgorganic-chemistry.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis acid. organic-chemistry.org

The general mechanism proceeds through the formation of a Criegee intermediate, followed by the migration of one of the alkyl groups attached to the carbonyl carbon. slideshare.net The regioselectivity of the reaction is a key feature, with the migratory aptitude of the substituent generally following the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org This predictable regioselectivity is crucial for the synthesis of specific lactone isomers. For the synthesis of the oxepan-2-one core, a corresponding cyclohexanone (B45756) derivative would be the starting material.

| Oxidizing Agent | Key Features | Common Substrates |

| m-CPBA | Widely used, commercially available peroxyacid. | Cyclic ketones, acyclic ketones. |

| Peroxyacetic acid | Another common peroxyacid for Baeyer-Villiger oxidations. | Ketones. |

| Hydrogen peroxide/Lewis acid | A "greener" alternative to peroxyacids. organic-chemistry.org | Ketones. |

| Baeyer-Villiger monooxygenases (BVMOs) | Enzymes that catalyze the Baeyer-Villiger oxidation in nature. wikipedia.org | Ketones. |

Ring-Closing Metathesis (RCM) Approaches for Oxepane (B1206615) Frameworks

Ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of a wide variety of unsaturated rings, including medium-sized rings like oxepanes. wikipedia.orgmedwinpublishers.com This reaction utilizes transition metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular reaction of a diene, leading to the formation of a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.org

For the synthesis of an oxepane framework, a linear precursor containing two terminal alkene functionalities and an oxygen atom at the appropriate position is required. The high functional group tolerance of modern RCM catalysts allows for the presence of various other groups within the molecule, making it a versatile tool in complex molecule synthesis. wikipedia.orgorganic-chemistry.org The E/Z selectivity of the resulting double bond within the ring is influenced by the ring strain and the specific catalyst used. organic-chemistry.org

| Catalyst Type | Common Examples | Key Characteristics |

| Grubbs' Catalysts | First and Second Generation Grubbs' Catalysts, Hoveyda-Grubbs Catalysts. | High functional group tolerance, commercially available. organic-chemistry.org |

| Schrock's Catalysts | Molybdenum-based catalysts. | Highly active, but more sensitive to air and moisture. beilstein-journals.org |

Intramolecular Cyclization Reactions for Medium-Sized Lactones

The direct formation of medium-sized lactones, such as oxepan-2-one, through intramolecular cyclization of a hydroxy acid is a classical approach. However, this method is often challenging due to unfavorable entropic and enthalpic factors associated with the formation of seven-membered rings. These reactions typically require high-dilution conditions or slow addition of the substrate to favor the intramolecular cyclization over intermolecular polymerization. thieme-connect.comthieme-connect.com

Various methods have been developed to facilitate this transformation, including macrolactonization techniques. Electrophilic cyclizations, for instance, can be employed to prepare medium-ring lactones. acs.org Additionally, recent advancements have focused on developing new strategies to overcome the limitations of traditional intramolecular cyclization, such as the use of siloxy alkynes as key reaction partners in intermolecular reactions that lead to the formation of medium and large-ring lactones. thieme-connect.comthieme-connect.com

Advanced Synthetic Strategies for Substituted Oxepanones

The introduction of substituents onto the oxepan-2-one core can be achieved either by starting with a pre-functionalized precursor or by modifying the lactone ring after its formation. Advanced strategies often focus on building the substituted ring system in a controlled and efficient manner.

Ring Expansion Methodologies for Lactone Systems

Ring expansion reactions provide a powerful alternative to direct cyclization for the synthesis of medium-sized lactones. researchgate.netrsc.org These methods typically involve the formation of a smaller, more readily accessible ring, which is then expanded to the desired ring size. This approach can circumvent the challenges associated with the direct formation of medium-sized rings.

One such strategy involves the oxidative cleavage of a C=C double bond in a smaller bicyclic system to generate the medium-sized lactone. researchgate.net Another approach involves the conversion of lactone acetals to cyclic enones, which can then be further manipulated. acs.orgnih.gov

Nucleophile-Induced Cyclization/Ring Expansion (NICE) Reactions

A particularly innovative ring expansion strategy is the Nucleophile-Induced Cyclization/Ring Expansion (NICE) reaction. whiterose.ac.uknih.gov This cascade process involves a linear precursor designed with an internal nucleophilic catalyst. This internal catalyst facilitates a cyclization event to form a "normal"-sized (5- to 7-membered) cyclic intermediate, which then undergoes a ring expansion to generate the desired medium-sized lactone or lactam. whiterose.ac.uknih.govresearchgate.net

A key advantage of the NICE reaction is that it avoids the need for high-dilution conditions typically required for medium-ring synthesis, as the reaction proceeds through kinetically favored smaller cyclic transition states. whiterose.ac.uknih.gov This method has been successfully employed to synthesize a range of structurally diverse medium-sized lactones. whiterose.ac.uk

| Reaction Type | Key Features | Advantages |

| NICE Reaction | Utilizes an internal nucleophilic catalyst to initiate a cyclization/ring expansion cascade. whiterose.ac.uknih.gov | Avoids high-dilution conditions, proceeds through kinetically favored transition states. whiterose.ac.uknih.gov |

Conjugate Addition Ring Expansion (CARE) Techniques

The Conjugate Addition Ring Expansion (CARE) is a powerful cascade reaction sequence developed for the synthesis of medium-sized and macrocyclic lactams, which has been adapted for systems containing lactones. nih.govwhiterose.ac.uk The general strategy involves the N-acylation of a lactam with a Michael acceptor, such as acryloyl chloride, to form a reactive N-acyl-lactam intermediate. nih.govwhiterose.ac.uk This intermediate then undergoes a conjugate addition with a primary amine, which triggers a spontaneous intramolecular ring expansion cascade, ultimately forming a larger, amine-substituted ring system. nih.gov

The key steps of the CARE cascade are:

N-acylation: A starting lactam is acylated with an acryloyl derivative to form an imide that acts as a Michael acceptor. whiterose.ac.uk

Conjugate Addition: A primary amine adds to the β-position of the acryloyl group. whiterose.ac.uk

Ring Expansion: The newly formed enolate attacks the endocyclic carbonyl group of the original lactam ring. This is followed by the cleavage of the original amide bond, resulting in the incorporation of a four-atom fragment into the ring system. whiterose.ac.uk

This methodology is noted for its operational simplicity, high yields, and broad scope with respect to the amine component. rsc.org While the primary application has been in the synthesis of β-peptoid-based macrocyclic lactams, the strategy has been successfully applied to lactone- and thiolactone-containing macrocyclic imides, demonstrating its potential for the synthesis of oxepanone frameworks. whiterose.ac.uk The ability to perform CARE reactions iteratively allows for the controlled, stepwise growth of macrocycles from smaller rings. nih.govrsc.org

| Entry | Base (equiv.) | Concentration (M) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | DBU (10) | 0.1 | 16 | 33 |

| 2 | DBU (10) | 0.5 | 16 | 33 |

| 3 | DBU (1.1) | 0.5 | 16 | 72 |

| 4 | Et3N (1.1) | 0.5 | 16 | <5 |

Tandem Oxidative Cleavage/Intramolecular Horner-Wadsworth-Emmons Reactions

A powerful strategy for constructing macrocyclic lactones, including oxepanones, involves a two-step sequence: the oxidative cleavage of a cyclic olefin followed by an intramolecular Horner-Wadsworth-Emmons (HWE) reaction. core.ac.uk This approach transforms a readily available carbocyclic ring into a larger lactone by cleaving a C=C bond to form a linear intermediate, which then cyclizes.

The sequence proceeds as follows:

Oxidative Cleavage: A cyclic alkene precursor is subjected to oxidative cleavage, most commonly through ozonolysis, to break the double bond and generate a linear molecule with two terminal carbonyl groups (a dialdehyde (B1249045) or a keto-aldehyde). clockss.org

Intramolecular HWE Reaction: The resulting linear precursor is then set up for an intramolecular HWE reaction. One of the carbonyl groups is selectively converted into a phosphonate (B1237965) ester. Upon addition of a base, the phosphonate carbanion is generated, which then attacks the remaining aldehyde or ketone group at the other end of the chain. core.ac.uknih.gov This cyclization step forms the oxepanone ring and creates a new carbon-carbon double bond within the ring structure. nih.gov

Cascade Reaction Strategies (e.g., Rhodium Carbenoids with Ketoacids)

Cascade reactions initiated by rhodium carbenoids offer a highly efficient and stereoselective route to functionalized lactones. A notable example is the Rh₂(TFA)₄-catalyzed cascade reaction between ketoacids and diazo compounds. This method provides rapid access to γ-butyro- and δ-valerolactones, which can serve as precursors to larger rings like oxepanones through subsequent ring expansion. rsc.org

The process unfolds in two key stages:

Initial Cascade Cyclization: The reaction is initiated by the formation of a rhodium carbenoid from a diazo compound. This carbenoid undergoes a formal O-H insertion into the carboxylic acid of the ketoacid substrate. The resulting intermediate then undergoes an intramolecular aldol (B89426) cyclization, where the enol attacks the tethered ketone. This cascade sequence proceeds with high chemo-, regio-, and diastereoselectivity to furnish highly substituted five- or six-membered lactones. rsc.org

Thermal Ring Expansion: To access medium-sized rings such as oxepanones, the lactone products from the initial cascade can be subjected to a thermally induced oxy-Cope ring expansion. Heating a solution of the vinyl-substituted lactone intermediate triggers a whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement, expanding the ring and yielding a larger, functionalized lactone framework. rsc.org

This tandem approach is advantageous as it builds molecular complexity quickly from simple, readily available starting materials and allows for the stereocontrolled synthesis of diverse lactone structures. rsc.org

Iterative Ring Expansion Protocols for Macrocyclic Lactones

The iterative assembly of macrocycles using successive ring expansion (SuRE) reactions provides a robust and highly controlled method for synthesizing macrocyclic lactones. nih.gov This protocol avoids the challenges of high-dilution macrocyclization by "growing" the ring from a smaller, pre-existing lactam template. The key feature of the SuRE method is that the reactive motif—the lactam—is regenerated after each expansion cycle, allowing for multiple iterations. nih.gov

The lactone-forming SuRE sequence involves:

N-Acylation: A starting lactam is acylated with a protected α- or β-hydroxyacid derivative (e.g., a benzyloxy-protected acid chloride). nih.gov

Deprotection and Rearrangement: The protecting group on the hydroxy acid side chain is removed (e.g., via hydrogenolysis of a benzyl (B1604629) ether). This unmasks the hydroxyl group, which spontaneously attacks the endocyclic lactam carbonyl. nih.gov

Ring Expansion: A tetrahedral intermediate is formed, which then collapses by cleaving the original amide bond. This results in the insertion of the hydroxyacid fragment into the ring, forming a larger lactone and regenerating an amide group that can be used for a subsequent expansion cycle. nih.gov

This method has been used to prepare a diverse array of lactone- and lactam-containing macrocycles with ring sizes ranging from 10 to 24 members in high yields. nih.gov A significant advantage is that the reactions are performed at standard concentrations (e.g., 0.1 M), making the process practical and scalable. nih.gov

Ring-Expansion Carbonylation (REC) of Epoxides

Ring-Expansion Carbonylation (REC) of epoxides is an atom-economical method for synthesizing lactones, primarily β-lactones, by inserting a molecule of carbon monoxide into the epoxide ring. The reaction is typically catalyzed by a bimetallic system composed of a Lewis acid and a cobalt carbonyl complex, such as [Lewis acid]⁺[Co(CO)₄]⁻.

The catalytic cycle is generally understood to proceed via the following steps:

Epoxide Activation: The Lewis acid component (e.g., an aluminum or chromium complex) coordinates to the oxygen atom of the epoxide, activating it towards nucleophilic attack. core.ac.uk

Ring Opening: The nucleophilic cobaltate anion, [Co(CO)₄]⁻, attacks one of the epoxide carbons (typically the less sterically hindered one), leading to ring opening and the formation of a cobalt-alkyl intermediate. core.ac.uk

CO Insertion: Carbon monoxide undergoes migratory insertion into the cobalt-carbon bond, forming a cobalt-acyl species. core.ac.uk

Lactonization: The acyl group is intramolecularly displaced by the oxygen atom, closing the ring to form the lactone product and regenerating the cobaltate catalyst. core.ac.uk

While this method is most prominently used for the synthesis of four-membered β-lactones, it represents a fundamental and direct approach to lactone synthesis via ring expansion. The scope of the reaction allows for the use of various substituted epoxides, providing access to a range of functionalized lactone products.

Stereoselective Synthesis of 3,3,4-Trimethyloxepan-2-one Frameworks

Achieving stereocontrol in the synthesis of the this compound framework, which contains a gem-dimethyl group adjacent to a tertiary stereocenter, requires sophisticated asymmetric strategies. Both diastereoselective and enantioselective approaches can be employed, often relying on catalyst control, substrate control, or the use of chiral auxiliaries.

Diastereoselective and Enantioselective Approaches

Diastereoselective Strategies: Diastereoselectivity is often achieved by using a substrate that already contains one or more stereocenters to direct the formation of new ones.

Substrate-Controlled Reductive Cyclization: A linear keto-lactone precursor can be cyclized under reductive conditions. The stereochemical outcome of such reactions can be highly predictable based on established models, such as Woerpel's model for nucleophilic attack on oxocarbenium ions, which often favors an "inside attack" trajectory. nih.govnih.gov This allows for the diastereoselective formation of substituted cyclic ethers and lactones.

Conjugate Addition Approaches: The diastereoselective synthesis of functionalized δ-lactones can be achieved through the silyl-cupration of dimethyl-2-alkylidene glutarates. The stereochemistry of the subsequent lactonization is dependent on the steric bulk of substituents on the glutarate precursor. researchgate.net Similarly, cascade inter-intramolecular double Michael additions can create multiple stereocenters with high diastereoselectivity. beilstein-journals.org

Enantioselective Strategies: Enantioselective methods utilize external chiral information, typically from a catalyst or a chiral auxiliary, to induce asymmetry.

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the enantioselective oxidative lactonization of aldehydic derivatives, providing access to inherently chiral eight-membered lactones with high enantiomeric excess. nih.gov Furthermore, enantioselective cascade reactions, such as the Michael/ketalization/fragmentation cascade, can build complex, enantioenriched eight-membered lactones from simple starting materials. rsc.org

Chiral Auxiliaries: The Evans' aldol reaction, using chiral oxazolidinone auxiliaries, is a reliable method for establishing multiple contiguous stereocenters in an acyclic precursor. figshare.comresearchgate.net These stereocenters can then be carried through a synthetic sequence involving steps like cyclopropanation and ring-opening to yield chiral δ-lactones with excellent stereocontrol. figshare.comresearchgate.net

Dynamic Kinetic Resolution: For precursors that exist as a racemic mixture, dynamic kinetic resolution (DKR) offers a powerful route to a single enantiomer of the product. For example, the Ru-catalyzed asymmetric transfer hydrogenation of racemic γ-keto carboxylic acids can proceed via DKR, leading to a reduction/lactonization sequence that affords chiral multicyclic γ-lactones in high yield and with excellent diastereo- and enantioselectivity. rsc.org

| Entry | NHC Precursor Source | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | L-Valine | 68 | 80:20 |

| 2 | L-Phenylalanine | 75 | 92:8 |

Control of Stereocenters during Cyclic Ether and Lactone Formation

The stereocontrolled synthesis of substituted lactones like this compound is a significant challenge in organic chemistry, demanding precise control over the spatial arrangement of atoms. Various methodologies have been developed to establish multiple contiguous stereocenters during the formation of cyclic esters. researchgate.netfigshare.com These strategies are often categorized by the element of stereocontrol, which can be substrate-based, reagent-based, or auxiliary-based.

One powerful technique is halolactonization , where an unsaturated carboxylic acid undergoes cyclization initiated by a halogen. nih.govcwu.edu This electrophilic addition proceeds through a halonium ion intermediate, which is then captured intramolecularly by the carboxylate group. cwu.edu The stereochemical outcome of this ring closure can be influenced by various factors, including noncovalent interactions between the nucleophile and the halogen source, which can be disrupted by additives or specific solvents to favor certain diastereomers. nih.govcwu.edu

Another widely employed strategy involves the use of chiral auxiliaries . The Evans' aldol reaction, for instance, allows for the asymmetric synthesis of β-hydroxy carbonyl compounds, which are key precursors for lactones. researchgate.net By controlling the stereochemistry at this early stage, the subsequent cyclization to form the lactone ring proceeds with the desired spatial arrangement. Methodologies have been developed that rely on a sequence of reactions, including Evans' aldol reactions, hydroxyl-directed cyclopropanation, and subsequent ring-opening, to build chiral δ-lactones with multiple stereocenters. researchgate.netfigshare.com

Furthermore, substrate-controlled reactions leverage existing stereocenters in the precursor molecule to direct the formation of new ones. For example, the hydroboration of an allylsilane can proceed with high stereoselectivity, guided by the bulky silyl (B83357) group, to install a hydroxyl group with a specific orientation that is crucial for the subsequent lactone formation. foster77.co.uk

Table 1: Comparison of Stereocontrol Strategies in Lactone Synthesis

| Strategy | Description | Key Features |

| Halolactonization | Halogen-initiated cyclization of an unsaturated carboxylic acid. nih.govcwu.edu | Versatile for creating halogenated lactones; stereoselectivity can be tuned with additives. nih.gov |

| Chiral Auxiliaries | A removable chiral group guides the stereochemical course of a reaction (e.g., Evans' aldol). researchgate.net | Enables asymmetric synthesis; reliable for establishing specific stereocentries. |

| Substrate Control | An existing stereocenter in the starting material directs the stereochemistry of subsequent reactions. foster77.co.uk | Effective for diastereoselective reactions; relies on the influence of existing chiral elements. |

Functionalization and Derivatization Strategies of Oxepan-2-ones

Once the oxepan-2-one core is synthesized, it can serve as a scaffold for further chemical modification. The inherent functionalities of the lactone and any pre-installed substituent groups are valuable handles for late-stage diversification, allowing for the introduction of a wide array of chemical moieties. nih.govcwu.edu

Huisgen's [3+2] Cycloaddition ("Click" Chemistry) Applications

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles. fu-berlin.deorganic-chemistry.org In its modern iteration, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), it has become a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and mild reaction conditions. organic-chemistry.orgnih.gov

This methodology can be applied to oxepan-2-ones that have been functionalized with either an azide (B81097) or a terminal alkyne group. Such a functionalized lactone can then be "clicked" with a complementary molecule (an alkyne or azide, respectively) to append a wide variety of structures, including bioactive molecules, polymers, or reporter tags. mdpi.comnih.gov The reaction involves a 1,3-dipolar compound (like an azide) reacting with a dipolarophile (like an alkyne) in a concerted, pericyclic shift to form a stable triazole ring. organic-chemistry.orgnih.gov This approach offers a modular way to create complex derivatives of the oxepanone scaffold.

Table 2: Conceptual Application of Click Chemistry to a Functionalized Oxepan-2-one

| Functionalized Oxepan-2-one | Complementary Reactant | Resulting Structure |

| Azido-oxepan-2-one | Terminal Alkyne (e.g., Phenylacetylene) | Triazole-linked oxepan-2-one |

| Alkyne-oxepan-2-one | Organic Azide (e.g., Benzyl azide) | Triazole-linked oxepan-2-one |

Substitution Reactions of Oxepane Precursors

The introduction of functional groups is often most effectively achieved by performing substitution reactions on the acyclic precursors before the ring-closing lactonization step. This strategy allows for greater flexibility and avoids potential complications arising from the cyclic structure.

For instance, in a halolactonization reaction, the precursor is an unsaturated carboxylic acid. nih.gov Substitution on this precursor, such as adding aryl or alkyl groups to the carbon backbone, determines the final substitution pattern of the resulting lactone. Similarly, precursors like 1,3-diols can be synthesized with various substituents at the 3-position, including aryl, allyl, and alkyl groups, which are then carried through the cyclization to form the corresponding substituted oxetanes and, by extension, similar oxepane structures. acs.org The synthesis of complex fragments that are later joined together often involves controlling the stereochemistry of substituents through reactions on the open-chain precursors before the final ring closure. foster77.co.uk

Introduction of Alkyl and Other Substituent Groups

The specific placement of alkyl groups, such as in this compound, requires precise C-C bond-forming reactions. These can be performed on the open-chain precursors to build the desired carbon skeleton prior to lactonization.

Stereoselective methylation of enolates is a key method for introducing methyl groups with a defined stereochemistry. foster77.co.uk For example, methylation can occur preferentially anti to an adjacent bulky group, such as a silyl group, thereby setting the relative configuration of the newly formed stereocenter. foster77.co.uk For the introduction of larger groups, Barbier-type zinc-mediated allylation or reactions with Grignard reagents can be used on keto-acid precursors to install carbon substituents at specific positions. researchgate.netgoogle.com These additions transform a ketone into a tertiary alcohol, which can then direct or participate in the subsequent cyclization to form the highly substituted lactone ring.

Mechanistic Investigations of Chemical Transformations Involving 3,3,4 Trimethyloxepan 2 One and Oxepanone Derivatives

Elucidation of Reaction Mechanisms in Oxepanone Synthesis

The synthesis of oxepanones, including substituted derivatives like 3,3,4-Trimethyloxepan-2-one, often involves ring expansion reactions of corresponding cyclohexanone (B45756) precursors. Understanding the mechanistic pathways of these transformations is crucial for controlling regioselectivity and yield.

A primary method for synthesizing oxepan-2-ones (lactones) from cyclic ketones is the Baeyer-Villiger oxidation. wikipedia.orgorganicchemistrytutor.com This reaction inserts an oxygen atom adjacent to the carbonyl group of the ketone, expanding the ring. The general mechanism proceeds through several key steps:

Protonation of the Carbonyl: The reaction is typically initiated by a peroxyacid, which first protonates the carbonyl oxygen of the ketone. This step increases the electrophilicity of the carbonyl carbon. wikipedia.orgorganicchemistrytutor.com

Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the activated carbonyl carbon. nrochemistry.com

Formation of the Criegee Intermediate: This attack forms a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.orgnih.gov

Rearrangement and Migration: In a concerted step, one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide group. This migration is the rate-determining step and occurs with retention of stereochemistry. wikipedia.orgnrochemistry.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

Product Formation: The migration step results in the expulsion of a carboxylate anion and the formation of a protonated lactone. Subsequent deprotonation yields the final oxepan-2-one product. wikipedia.org

Another significant ring expansion method is the Schmidt reaction, which converts cyclic ketones into lactams using hydrazoic acid under acidic conditions. wikipedia.orglibretexts.org While it produces lactams (containing nitrogen) rather than lactones, its mechanistic principles are relevant to ring expansion chemistry. The process involves the acid-catalyzed addition of the azide (B81097) to the carbonyl group to form an azidohydrin intermediate. libretexts.org This intermediate then undergoes rearrangement with the loss of dinitrogen gas, followed by hydrolysis to yield the ring-expanded lactam. wikipedia.orgnih.gov Intramolecular versions of the Schmidt reaction have proven valuable in the synthesis of complex nitrogen-containing heterocycles. wikipedia.orgnih.govchimia.ch

The Beckmann rearrangement offers another pathway, converting cyclic oximes into lactams. wikipedia.org This reaction is catalyzed by acid and involves the rearrangement of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.orgmasterorganicchemistry.com

| Reaction | Starting Material | Reagent(s) | Product | Key Intermediate |

| Baeyer-Villiger Oxidation | Cyclic Ketone | Peroxyacid (e.g., m-CPBA) | Lactone (Oxepanone) | Criegee Intermediate |

| Schmidt Reaction | Cyclic Ketone | Hydrazoic Acid (HN₃), Acid | Lactam | Azidohydrin |

| Beckmann Rearrangement | Cyclic Oxime | Acid (e.g., H₂SO₄) | Lactam | Nitrilium Ion |

This table provides a summary of key ring expansion reactions used in the synthesis of lactones and related lactams.

To enhance reaction rates and improve environmental compatibility, catalytic systems are often employed in oxepanone synthesis. Lewis acids are particularly effective in promoting Baeyer-Villiger oxidations, allowing for the use of less reactive but more environmentally benign oxidants like hydrogen peroxide. wikipedia.orgmdpi.com

The catalytic mechanism of a Lewis acid-promoted Baeyer-Villiger oxidation involves the following steps:

Activation of the Ketone: A Lewis acid (e.g., Sn-zeolite beta, bismuth triflate, iron(III) chloride) coordinates to the oxygen atom of the ketone's carbonyl group. mdpi.comiwu.edu

Enhanced Electrophilicity: This coordination withdraws electron density from the carbonyl group, making the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. organicchemistrytutor.com

Nucleophilic Attack: An oxidant, such as hydrogen peroxide, then attacks the activated carbonyl carbon. mdpi.com The use of Lewis acids facilitates the reaction even with weaker oxidants that are otherwise ineffective. mdpi.com

Rearrangement and Product Release: The subsequent migration and rearrangement steps proceed similarly to the traditional peroxyacid mechanism, leading to the formation of the lactone and regeneration of the Lewis acid catalyst.

Studies have shown that solid Lewis acid catalysts like stannosilicate zeolites (e.g., Sn-beta) are highly effective and recyclable, offering high selectivity for lactones with hydrogen peroxide as the oxidant. wikipedia.orgmdpi.com

The lactone ring of oxepanones is susceptible to ring-opening polymerization, a process that has been the subject of kinetic investigations. The kinetics of lactone hydrolysis, another key functionalization reaction, have also been studied, particularly for biologically active lactones. For instance, studies on camptothecin derivatives show that the rate of hydrolysis and the equilibrium between the lactone and the open-chain carboxylate form are highly pH-dependent. nih.gov Even slight increases in pH from 7.1 to 7.6 can lead to a significant decrease in the lactone's half-life. nih.gov

The kinetics of enzymatic resolutions are also pertinent. Chemoenzymatic approaches combining enzymatic kinetic resolution with ring-closing metathesis have been developed for the synthesis of enantiopure lactones. mdpi.com The efficiency of these enzymatic transesterification reactions can be highly dependent on factors like temperature and solvent. mdpi.com

| Compound/System | Reaction | Conditions | Key Kinetic Finding |

| Camptothecin | Lactone Hydrolysis | pH 7.3 | Half-life of 29.4 +/- 1.7 min |

| Camptothecin Derivatives | Lactone Hydrolysis | pH 7.1 to 7.6 | Half-life and equilibrium lactone content decrease with increasing pH |

| Vinyl 3-substituted-4-pentenoate | Enzymatic Transesterification | Toluene, 40-70 °C | Reaction efficiency increases with temperature |

This table presents selected kinetic data for reactions involving lactone moieties.

Reactivity and Transformation Mechanisms of Oxepan-2-ones

The chemical behavior of oxepan-2-ones is dictated by the lactone moiety, which can undergo a variety of transformations, including rearrangements and reactions with nucleophiles and electrophiles.

Oxepan-2-one derivatives can undergo various isomerization and rearrangement reactions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base frequently used to catalyze such transformations. tandfonline.comtandfonline.com DBU can facilitate rearrangements by acting as a proton acceptor, initiating a reaction cascade. researchgate.net For example, DBU is known to catalyze the ring-opening and retro-Claisen fragmentation of dihydropyranones. chalmers.se In this mechanism, DBU first acts as a Brønsted base to deprotonate an alcohol, which then opens the lactone ring. The resulting intermediate undergoes a retro-Claisen fragmentation, with DBU acting as both a base and a hydrogen-bond donor to complete the catalytic cycle. chalmers.se

While specific examples for this compound are not detailed, the principles of DBU-catalyzed deconjugation of α,β-unsaturated lactones are applicable. This process would involve DBU abstracting a proton from the γ-position, leading to the formation of an enolate intermediate. Subsequent protonation at the α-position would result in a shift of the double bond, converting an α,β-unsaturated lactone to a β,γ-unsaturated isomer.

The reactivity of the lactone ring in oxepan-2-ones is characterized by the electrophilic nature of its carbonyl carbon and the nucleophilic character of its oxygen atoms.

Electrophilic Reactivity: The carbonyl carbon of the lactone is electrophilic and is the primary site for nucleophilic attack. researchgate.net This reaction typically leads to the cleavage of the acyl-oxygen bond and ring-opening of the lactone. Common nucleophiles include water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis), which result in the formation of 6-hydroxycarboxylic acids, 6-hydroxycarboxylates, and 6-hydroxyamides, respectively. wikipedia.org The reactivity of lactones as Michael acceptors (in the case of α,β-unsaturated lactones) has been quantitatively assessed. Kinetic studies have been used to determine the electrophilicity parameters (E) for various lactones, showing that cyclic α,β-unsaturated lactones are significantly more reactive than their acyclic ester counterparts. nih.govrsc.org

Nucleophilic Reactivity: The two oxygen atoms in the lactone ring—the carbonyl oxygen and the endocyclic ether oxygen—possess lone pairs of electrons and can act as nucleophiles or Brønsted bases. Protonation or coordination to a Lewis acid at the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, activating the lactone for nucleophilic attack, as seen in acid-catalyzed hydrolysis. β-Hydroxy-γ-lactones have been used as nucleophiles in Nicholas reactions, demonstrating the ability of the hydroxyl group, influenced by the lactone structure, to participate in bond formation. rsc.org

| Reagent Type | Site of Attack on Lactone | Typical Reaction | Product Type |

| Nucleophile (e.g., H₂O, ROH, RNH₂) | Carbonyl Carbon | Ring-Opening Acyl Substitution | 6-Hydroxycarboxylic Acid or Derivative |

| Electrophile (e.g., H⁺, Lewis Acid) | Carbonyl Oxygen | Activation | Activated Lactone |

This table summarizes the primary modes of reactivity for the oxepan-2-one lactone moiety.

Asymmetric Baeyer-Villiger Oxidation of Prochiral Cycloketones with Hydrogen Peroxide Catalyzed by a Platinum(II) Complex with a Chiral Diphosphine Ligand The Baeyer-Villiger oxidation of ketones to esters or lactones is one of the most important reactions in organic synthesis. It has been widely used in the synthesis of complex molecules, including natural products and pharmaceuticals. The reaction is typically carried out with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), but other oxidants, such as hydrogen peroxide, can also be used. The Baeyer-Villiger oxidation is known to proceed with retention of stereochemistry at the migrating carbon atom. This has been exploited in a number of asymmetric syntheses, in which a chiral catalyst is used to control the stereochemical outcome of the reaction. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQO54j-wL0q65H8q65-9r8m8Yl0i_8Jt8YkM7D78tW4y915-7XkO1W1Jk8r89y2Q695t06y44hYV19Q989nIe05_y69Hj2tQj49M3b6j18nK8787888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888888-2 httpsiv>

Asymmetric Baeyer-Villiger Oxidation of Prochiral Cycloketones with Hydrogen Peroxide Catalyzed by a Platinum(II) Complex with a Chiral Diphosphine Ligand springer.com The Baeyer-Villiger oxidation of ketones to esters or lactones is one of the most important reactions in organic synthesis. It has been widely used in the synthesis of complex molecules, including natural products and pharmaceuticals. The reaction is typically carried out with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), but other oxidants, such as hydrogen peroxide, can also be used. The Baeyer-Villiger oxidation is known to proceed with retention of stereochemistry at the migrating carbon atom. This has been exploited in a number of asymmetric syntheses, in which a chiral catalyst is used to control the stereochemical outcome of the reaction.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 95% yield.

Reductive Ring Opening of Cyclic Ethers by Silanes - PMC ncbi.nlm.nih.gov The reductive ring opening of substituted THFs has been studied previously using a variety of silanes and Lewis acids. In general, these reactions proceed with high regioselectivity, with the silane attacking the less hindered C–O bond. For example, the reaction of 2-methyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in 99% yield. The reaction of 2-phenyl-THF with Et3SiH and B(C6F5)3 gives the corresponding primary alcohol in

Spectroscopic and Advanced Analytical Characterization Techniques for 3,3,4 Trimethyloxepan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to determine the precise arrangement of atoms within 3,3,4-Trimethyloxepan-2-one.

¹H NMR and ¹³C NMR Analysis of Methyl and Oxepane (B1206615) Ring Protons/Carbons

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms in this compound.

The ¹H NMR spectrum would be expected to show distinct signals for the three methyl groups and the protons on the seven-membered oxepane ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the methyl groups at the C3 position are geminal and may exhibit slightly different chemical shifts, while the methyl group at the C4 position will have its own characteristic signal. The protons on the oxepane ring will appear as multiplets due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a separate signal. The carbonyl carbon of the lactone is typically observed at a downfield chemical shift (around 170-180 ppm). The quaternary carbon at C3 and the tertiary carbon at C4 will also have characteristic chemical shifts, as will the carbons of the three methyl groups and the remaining methylene (B1212753) carbons of the oxepane ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| C3(CH₃)₂ | ~1.1 - 1.3 (singlets) | ~25 - 30 |

| C4-CH₃ | ~0.9 - 1.1 (doublet) | ~15 - 20 |

| Oxepane Ring Protons/Carbons | ~1.5 - 4.5 (multiplets) | ~20 - 70 |

Note: The table above presents predicted chemical shift ranges. Actual experimental values may vary based on solvent and other experimental conditions.